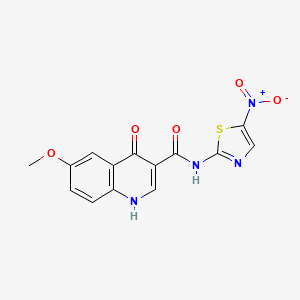
4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, nitro, and thiazolyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and hydroxylamine.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of a thioamide with a halogenated nitrile under basic conditions.
Nitration: The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of amino-substituted quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in DNA replication.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methoxyquinoline-3-carboxamide: Lacks the thiazole and nitro groups, resulting in different chemical and biological properties.
6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of functional groups present in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H10N4O5S |
|---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H10N4O5S/c1-23-7-2-3-10-8(4-7)12(19)9(5-15-10)13(20)17-14-16-6-11(24-14)18(21)22/h2-6H,1H3,(H,15,19)(H,16,17,20) |
InChI Key |
ZGXRPOYZPWRXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10997099.png)

![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10997132.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10997143.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)


![[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997185.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10997198.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10997205.png)
